3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Physicochemical profiling Lipophilicity Membrane permeability

3-(Azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 638136-07-9) is a synthetic small-molecule screening compound from the ChemBridge DIVERSet library (catalog ID 7763736), belonging to the N-(thiazol-2-yl)-benzamide sulfonamide chemotype. The compound features a 4-phenyl-1,3-thiazol-2-yl core coupled via an amide linkage to a meta-substituted phenyl ring bearing an azepan-1-ylsulfonyl group.

Molecular Formula C22H23N3O3S2
Molecular Weight 441.56
CAS No. 638136-07-9
Cat. No. B2624657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS638136-07-9
Molecular FormulaC22H23N3O3S2
Molecular Weight441.56
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3O3S2/c26-21(24-22-23-20(16-29-22)17-9-4-3-5-10-17)18-11-8-12-19(15-18)30(27,28)25-13-6-1-2-7-14-25/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,23,24,26)
InChIKeyUNHDSSDXDSLYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 638136-07-9): Physicochemical Profile and Structural Classification for Procurement Screening


3-(Azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 638136-07-9) is a synthetic small-molecule screening compound from the ChemBridge DIVERSet library (catalog ID 7763736), belonging to the N-(thiazol-2-yl)-benzamide sulfonamide chemotype . The compound features a 4-phenyl-1,3-thiazol-2-yl core coupled via an amide linkage to a meta-substituted phenyl ring bearing an azepan-1-ylsulfonyl group. Its molecular formula is C₂₂H₂₃N₃O₃S₂ with a molecular weight of 441.56 g·mol⁻¹, a calculated LogP of 5.02, topological polar surface area (tPSA) of 79.4 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds . Per ChEMBL and ZINC database records, no biological activity has been reported for this specific compound in peer-reviewed literature, and it has not been the subject of any disclosed clinical investigation [1]. The compound is available as an achiral free-base solid in milligram quantities through Hit2Lead/ChemBridge for high-throughput screening and medicinal chemistry campaigns .

Why In-Class N-(Thiazol-2-yl)-benzamide Sulfonamides Are Not Interchangeable: The Critical Role of Sulfonyl Ring Size and Substitution Geometry in 3-(Azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide


Within the N-(thiazol-2-yl)-benzamide sulfonamide chemotype, small structural variations produce large differences in physicochemical properties that directly govern screening behavior, target engagement potential, and downstream developability. The target compound incorporates a seven-membered azepane ring on the sulfonamide at the meta position of the benzamide ring—a combination of ring size and substitution geometry that is absent from the more common five-membered pyrrolidine, six-membered piperidine/morpholine, or open-chain alkylsulfonyl analogs . Published structure–activity relationship (SAR) studies on N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC) demonstrate that substitutions on the thiazole and benzamide rings alter IC₅₀ values over a range exceeding two orders of magnitude (from ~1 μM to >100 μM) [1]. Similarly, in the N-(4-phenylthiazol-2-yl)benzenesulfonamide series as kynurenine 3-hydroxylase inhibitors, IC₅₀ values span from 19 nM to >10,000 nM depending on aryl substitution patterns [2]. These data confirm that even within the same nominal chemotype, biological potency and selectivity are exquisitely sensitive to ring size, sulfonyl attachment position, and peripheral substituents, rendering generic substitution between analogs unreliable for reproducible screening outcomes [1][2].

Quantitative Differentiation Evidence for 3-(Azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Versus Closest Structural Analogs


Lipophilicity Differentiation: Azepane Sulfonamide LogP Advantage Over Pyrrolidine and Ethanesulfonyl Analogs

The target compound exhibits a calculated LogP of 5.02 (Hit2Lead/ALOGP method), placing it in a significantly higher lipophilicity range than its closest five-membered ring analog, N-(4-phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (C₂₀H₁₉N₃O₃S₂, MW 413.5), which has two fewer methylene units in the cyclic sulfonamide . The seven-membered azepane ring contributes an estimated +0.8 to +1.2 LogP units over the five-membered pyrrolidine, based on the incremental methylene contribution to LogP (~0.5 per CH₂ group in aliphatic systems) . Compared to the open-chain ethylsulfonyl analog 3-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (Life Chemicals F2647-0516), the azepane compound has a larger hydrophobic surface area, lower aqueous solubility (LogSW −6.79), and fewer rotatable bonds (4 vs. 5+), yielding a more conformationally constrained lipophilic scaffold . This LogP differential is critical because the N-(thiazol-2-yl)-benzamide ZAC antagonist series demonstrated that optimal potency (IC₅₀ 1–3 μM) was achieved within a narrow lipophilicity window, and deviations in LogP correlated with loss of antagonist activity [1].

Physicochemical profiling Lipophilicity Membrane permeability

Ring-Size Differentiation: Azepane vs. Morpholine and Piperidine Sulfonamide Conformational and Electrostatic Profiles

The seven-membered azepane ring in the target compound occupies a distinct conformational space compared to the six-membered morpholine and piperidine sulfonamide analogs commonly found in screening libraries . Morpholine-containing comparators such as 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313520-86-4) introduce an endocyclic oxygen that alters both the electronic character (increased H-bond acceptor count) and the preferred ring pucker (chair conformer for morpholine vs. multiple low-energy conformers for azepane) . The azepane ring adopts pseudo-chair and twist-chair conformations with greater pseudorotational flexibility than piperidine, enabling exploration of a wider torsional angle range for the sulfonyl group orientation [1]. This conformational difference is relevant because the sulfonyl oxygen geometry directly influences hydrogen-bonding interactions with target proteins, as demonstrated in co-crystal structures of N-(thiazol-2-yl)-benzamide analogs where the amide oxygen and thiazole sulfur adopt specific intramolecular geometries critical for target engagement [2]. The target compound's meta-sulfonyl substitution on the benzamide ring further differentiates it from para-substituted analogs (e.g., 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, CAS 683261-49-6), which present the sulfonyl group in a different vector orientation relative to the thiazole-amide pharmacophore .

Conformational analysis Sulfonamide SAR Ring-size effects

Class-Level Biological Plausibility: N-(Thiazol-2-yl)-benzamide Chemotype Engagement Across Multiple Pharmacologically Relevant Targets

Although no direct biological activity has been reported for the target compound itself [1], the N-(thiazol-2-yl)-benzamide chemotype has been validated across multiple therapeutically relevant target classes with quantitative potency data. In the ZAC ion channel antagonist series, N-(thiazol-2-yl)-benzamide analogs demonstrated IC₅₀ values of 1–3 μM for the most potent members, with SAR analysis of 61 analogs confirming that the benzamide-thiazole scaffold is a privileged pharmacophore for this Cys-loop receptor [2]. A closely related analog bearing an azepane sulfonyl group—N-(4-(4-(azepan-1-ylsulfonyl)phenyl)thiazol-2-yl)thiophene-2-carboxamide (CHEMBL566064)—showed IC₅₀ of 12,000 nM against Trypanosoma cruzi cruzipain and EC₅₀ of 14,600 nM in a nuclear receptor coactivator 2 assay, confirming that the azepane-sulfonyl-thiazole architecture is compatible with measurable target engagement [3]. In the kynurenine 3-hydroxylase inhibitor series, N-(4-phenylthiazol-2-yl)benzenesulfonamides achieved IC₅₀ values as low as 19 nM (Ro-61-8048 analog) with oral bioavailability demonstrated by ED₅₀ values of 3–5 μmol·kg⁻¹ in gerbil brain [4]. The Bayer patent family (PH-12017501079-A1, EP3230281) covering 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor antagonists for neurogenic disorders further establishes the therapeutic relevance of this scaffold class [5].

Target engagement Chemotype promiscuity Screening library selection

Meta-Substitution Positional Differentiation: Impact on Vector Geometry Relative to para-Substituted Analogs

The target compound places the azepan-1-ylsulfonyl group at the meta (3-) position of the benzamide ring, in contrast to the more commonly encountered para (4-) substituted analogs in the ChemBridge and Life Chemicals screening decks . This positional isomerism produces a fundamentally different exit vector for the sulfonamide group relative to the thiazole-amide pharmacophore. In para-substituted analogs such as 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313520-86-4) and 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 683261-49-6), the sulfonyl group extends linearly from the benzamide, whereas the meta substitution in the target compound orients the azepane-sulfonyl group at approximately 120° relative to the amide bond axis [1]. Published SAR on N-(4-phenylthiazol-2-yl)benzenesulfonamide kynurenine 3-hydroxylase inhibitors documented that shifting substituents from para to meta positions on the benzenesulfonamide ring altered IC₅₀ values by 10- to >100-fold, demonstrating that the substitution vector is a critical determinant of target binding [2]. Furthermore, the ZAC antagonist study confirmed that the benzamide substitution pattern (including position and nature of substituents) was among the structural features governing antagonist potency across the 61-analog series [3].

Positional isomerism Pharmacophore geometry Substitution vector analysis

Physicochemical Drug-Likeness: tPSA and Rotatable Bond Profile Differentiation from Morpholine-Containing Analogs

The target compound has a tPSA of 79.4 Ų and 4 rotatable bonds, placing it within favorable drug-likeness parameter space (tPSA < 140 Ų and rotatable bonds ≤ 10 per Veber rules) . In comparison, the morpholine-containing analog 4-(morpholine-4-sulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has an additional endocyclic oxygen that increases the H-bond acceptor count to 6 and tPSA to approximately 88–92 Ų (estimated), which may reduce membrane permeability relative to the all-carbon azepane ring system . The LogSW of −6.79 for the target compound indicates low aqueous solubility, which is a known characteristic of this lipophilic chemotype and consistent with the ZAC antagonist series where calculated LogP values correlated inversely with solubility [1]. Notably, the ZAC antagonist lead TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) demonstrated that compounds within this lipophilicity range could still achieve selective target engagement without off-target activity at 5-HT₃A, α₃β₄ nAChR, GABAᴀ, or glycine receptors at 30 μM, suggesting that high LogP does not inherently preclude selectivity in this chemotype [1]. The target compound's tPSA of 79.4 Ų is also consistent with CNS permeability potential (commonly <90 Ų threshold), an attribute relevant to the neurogenic disorder indications pursued in the Bayer P2X3 patent family [2].

Drug-likeness tPSA Oral bioavailability prediction

Procurement and Screening Readiness: Availability, Purity, and Analog Accessibility Relative to Competing Vendor Sources

The target compound is available as a pre-weighed solid from Hit2Lead/ChemBridge (catalog SC-7763736) in quantities from 1 mg (5 μmol) to 50 mg, with rush delivery options, enabling rapid procurement for both pilot and full-scale screening campaigns . In contrast, the ethylsulfonyl analog (Life Chemicals F2647-0516) and the morpholine analog (CAS 313520-86-4) are distributed through different vendors with non-overlapping availability windows and pricing tiers, complicating head-to-head comparator procurement [1]. Importantly, the Hit2Lead platform offers integrated 2D and 3D similarity searching that identifies structural neighbors of SC-7763736 within the ChemBridge collection, facilitating rapid SAR-by-catalog approaches where additional azepane-containing or meta-substituted analogs can be sourced for follow-up studies . The compound is provided as an achiral free-base solid, eliminating stereochemical complexity in assay interpretation—a practical advantage over chiral piperidine analogs such as 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, which introduces an enantiomeric variable requiring chiral separation or stereoselective synthesis [2]. The ZINC database lists the compound as 'In-Stock' with a catalog presence since 2004, indicating long-term supply stability [3].

Compound procurement Screening libraries Analog availability

Recommended Research and Screening Application Scenarios for 3-(Azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Based on Differentiated Evidence


Ion Channel and GPCR Screening Panels Targeting Lipophilic Orthosteric or Allosteric Binding Sites

The compound's LogP of 5.02 and tPSA of 79.4 Ų position it favorably for screening against membrane-embedded targets where higher lipophilicity correlates with membrane partitioning and access to transmembrane binding pockets. The validated N-(thiazol-2-yl)-benzamide chemotype has demonstrated ZAC ion channel antagonism with IC₅₀ values of 1–3 μM for optimized analogs [1], and the Bayer P2X3 patent family explicitly claims 1,3-thiazol-2-yl substituted benzamides for neurogenic disorder indications [2]. The all-carbon azepane ring of the target compound provides a distinct conformational profile versus oxygen-containing morpholine sulfonamides, which may translate to differential off-rate kinetics at allosteric modulator sites. Procurement of this compound for ion channel panel screening is recommended when existing six-membered cyclic sulfonamide analogs have been exhausted without yielding tractable SAR.

Kinase and Protease Inhibitor Screening Leveraging the meta-Azepane Sulfonamide Exit Vector

The meta-substitution position of the azepane sulfonyl group creates a binding vector geometry (~120° from the amide bond axis) that is orthogonal to the linear vector of para-substituted analogs . This geometry is particularly relevant for kinase hinge-region binders and protease active-site inhibitors where the sulfonamide group can extend into selectivity pockets or solvent-exposed regions. The closely related azepane-sulfonyl-thiazole analog CHEMBL566064 demonstrated measurable engagement of cruzipain (IC₅₀ 12,000 nM) and nuclear receptor coactivator 2 (EC₅₀ 14,600 nM), confirming that the azepane-sulfonyl-thiazole architecture can interact with diverse protein families [3]. The achiral nature of the target compound simplifies hit confirmation and eliminates the need for enantiomeric resolution during follow-up.

CNS-Targeted Screening Campaigns Requiring Predicted Blood-Brain Barrier Permeability

With a tPSA of 79.4 Ų (below the commonly cited 90 Ų CNS permeability threshold) and moderate molecular weight (441.56), the target compound falls within favorable CNS drug-like space . The kynurenine 3-hydroxylase inhibitor precedent—where structurally related N-(4-phenylthiazol-2-yl)benzenesulfonamides achieved brain exposure with oral ED₅₀ values of 3–5 μmol·kg⁻¹ in gerbil [4]—provides class-level evidence that this chemotype can cross the blood-brain barrier. The Bayer patent claims for P2X3-mediated neurogenic disorders (including neuropathic pain, overactive bladder, and neurodegenerative conditions) further support CNS applications for this scaffold class [2]. The low rotatable bond count (4) and all-carbon azepane ring may provide a pharmacokinetic advantage over morpholine-containing analogs that are substrates for P-glycoprotein efflux.

Diversity-Oriented Synthesis and Library Enumeration Starting from Azepane Sulfonamide Benzamide Scaffold

The target compound serves as a strategic core scaffold for diversity-oriented synthesis (DOS) and parallel library enumeration due to its three modifiable structural modules: the 4-phenyl group on the thiazole, the benzamide ring (with remaining positions available for further substitution), and the azepane ring (capable of N-functionalization or ring modification). The Hit2Lead integrated analog search functionality identifies structural neighbors within the ChemBridge collection, enabling rapid SAR-by-catalog expansion . For medicinal chemistry groups building focused libraries around the N-(thiazol-2-yl)-benzamide chemotype, this compound fills an underrepresented region of chemical space—the combination of a seven-membered cyclic sulfonamide with meta-substitution geometry—that is not accessible from more common piperidine, morpholine, or pyrrolidine sulfonamide building blocks .

Quote Request

Request a Quote for 3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.